Cyclopropyl phenyl ketone is an organic compound with the molecular formula CHO and a molecular weight of 146.1858 g/mol. It is classified as a ketone, characterized by the presence of a cyclopropyl group attached to a phenyl ring through a carbonyl functional group. This compound is also known by various names, including methanone, cyclopropylphenyl-; benzoylcyclopropane; and phenyl cyclopropyl ketone . The structure of cyclopropyl phenyl ketone features a three-membered cyclopropane ring, which contributes to its unique chemical properties and reactivity.
Cyclopropyl phenyl ketone itself does not possess a known biological mechanism of action.
The compound's reactivity is influenced by the strain in the cyclopropane ring, which makes it susceptible to ring-opening reactions under certain conditions. For instance, photoredox catalysis has been employed to facilitate cyanation reactions involving cyclopropyl ketones .
Research on the biological activity of cyclopropyl phenyl ketone is limited but suggests potential pharmacological applications. Compounds containing cyclopropane rings are often explored for their biological properties due to their ability to interact with biological targets. While specific studies on cyclopropyl phenyl ketone's biological effects are sparse, related compounds have shown promise in medicinal chemistry, indicating that cyclopropyl phenyl ketone may also possess bioactive properties worth investigating further.
Several synthesis methods exist for producing cyclopropyl phenyl ketone:
These methods highlight the versatility of cyclopropyl phenyl ketone as a synthetic intermediate in organic chemistry.
Cyclopropyl phenyl ketone serves multiple applications in various fields:
Interaction studies involving cyclopropyl phenyl ketone focus primarily on its reactivity with other chemical species. Investigations into its interactions with alkyl halides have revealed insights into its mechanism of action during alkylation processes. Additionally, studies utilizing photoredox catalysis demonstrate its ability to engage in diverse chemical transformations under light activation . These findings contribute to understanding how cyclopropyl phenyl ketone can be effectively utilized in synthetic methodologies.
Cyclopropyl phenyl ketone shares structural characteristics with several other compounds, allowing for interesting comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cyclobutyl phenyl ketone | CHO | Four-membered ring; increased strain |
Cyclohexyl phenyl ketone | CHO | Six-membered ring; more stable than cyclopropane |
Benzoylcyclobutane | CHO | Four-membered ring; similar reactivity |
1-Phenylethylene | CH | No cyclic structure; different reactivity |
Uniqueness: Cyclopropyl phenyl ketone is unique due to its three-membered ring structure that imparts significant angle strain, leading to distinctive reactivity patterns compared to its analogs. This strain allows for various synthetic transformations that are not as readily available with larger cyclic structures.